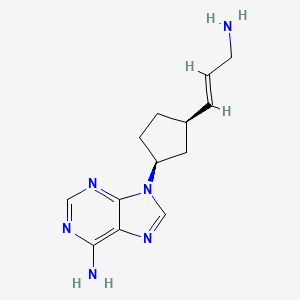
2-Hydroxypropyl but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl but-3-enoate is an organic compound with the molecular formula C7H12O3. It contains a hydroxyl group and an ester functional group, making it a versatile molecule in organic synthesis. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl but-3-enoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with 2-hydroxypropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of the ester group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl but-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is 2-oxopropyl but-3-enoate.
Reduction: The major product is 2-hydroxypropyl butanol.
Substitution: The products vary depending on the nucleophile used, such as amides or ethers.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl but-3-enoate has a wide range of applications in scientific research:
Industry: It is utilized in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropyl but-3-enoate involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: This compound is similar in structure and is used in allylation reactions.
2-Amino-3-butenoate: Another related compound with applications in organic synthesis.
Uniqueness
2-Hydroxypropyl but-3-enoate is unique due to its combination of a hydroxyl group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in various industrial applications.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-hydroxypropyl but-3-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3,6,8H,1,4-5H2,2H3 |
Clave InChI |
PVORDHFTDXHMHW-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


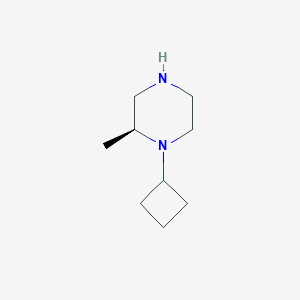
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
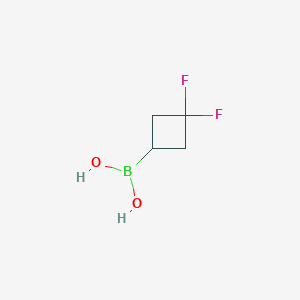
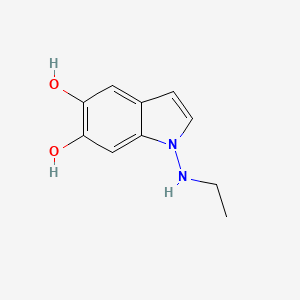
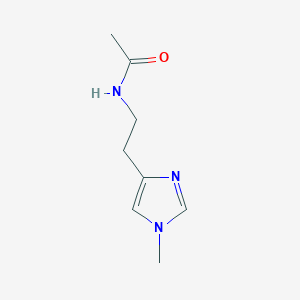
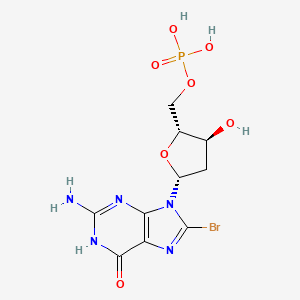
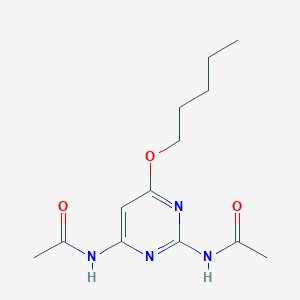
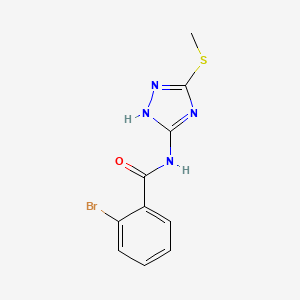

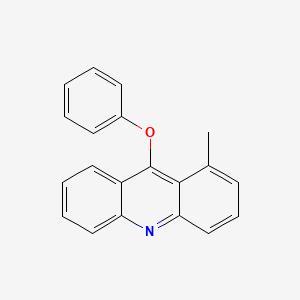
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
